molecular formula C15H13N5O B4571020 6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4571020
M. Wt: 279.30 g/mol
InChI Key: MARQNTJTMMGPCX-UHFFFAOYSA-N
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Description

6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as CuO_x-ZnO/Al_2O_3-TiO_2 . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or Pb(OAc)_4 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers like NaOCl, reducing agents like NaBH_4, and bases such as NaOH. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit c-Met kinase, which plays a role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazolines and triazolopyridines, such as:

Uniqueness

The uniqueness of 6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various bioactive molecules and materials makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-methyl-2-pyridin-4-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-9-6-12-11(13(21)7-9)8-20-15(17-12)18-14(19-20)10-2-4-16-5-3-10/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARQNTJTMMGPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 3
6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 4
Reactant of Route 4
6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 5
6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 6
6-methyl-2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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